Cas no 881674-06-2 (Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate)

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate structure
881674-06-2 structure
Produktname:Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
CAS-Nr.:881674-06-2
MF:C13H12FNO2
MW:233.238286972046
CID:1081073
PubChem ID:66924698

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester
    • ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE
    • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester
    • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (ACI)
    • SCHEMBL1156246
    • MFCD11875840
    • E72628
    • SY346769
    • SB18160
    • KXQMTNMMOMBDLC-UHFFFAOYSA-N
    • 881674-06-2
    • T5E449BZ58
    • DB-124900
    • Ethyl5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
    • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
    • MDL: MFCD11875840
    • Inchi: 1S/C13H12FNO2/c1-2-17-13(16)9-7-12(15-8-9)10-5-3-4-6-11(10)14/h3-8,15H,2H2,1H3
    • InChI-Schlüssel: KXQMTNMMOMBDLC-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C2C(F)=CC=CC=2)NC=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 233.08500
  • Monoisotopenmasse: 233.08520679g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 272
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topologische Polaroberfläche: 42.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.217±0.06 g/cm3 (20 ºC 760 Torr)
  • PSA: 42.09000
  • LogP: 2.99750

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Sicherheitsinformationen

  • Lagerzustand:(BD304905)

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
E442400-1g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2
1g
$ 1800.00 2023-09-07
Ambeed
A198585-25g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2 98%
25g
$298.0 2025-02-27
A2B Chem LLC
AH96491-1g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2 96%
1g
$94.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548168-5g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2 98%
5g
¥588.00 2024-04-27
1PlusChem
1P00H36Z-1g
1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester
881674-06-2 98%
1g
$21.00 2024-04-20
1PlusChem
1P00H36Z-5g
1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester
881674-06-2 98%
5g
$80.00 2024-04-20
1PlusChem
1P00H36Z-25g
1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester
881674-06-2 98%
25g
$230.00 2024-04-20
A2B Chem LLC
AH96491-500g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2 96%
500g
$4077.00 2024-04-19
Ambeed
A198585-5g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2 98%
5g
$85.0 2025-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E910060-5g
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
881674-06-2 99%
5g
2,700.00 2021-05-17

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  50 °C; 21 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  23.5 h, 15 °C
3.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Methanol ;  26 h, 25 °C
Referenz
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Methanol ;  26 h, 25 °C
Referenz
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  23.5 h, 15 °C
2.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Methanol ;  26 h, 25 °C
Referenz
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Copper bromide (CuBr2) Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Potassium carbonate ;  45 min, 43 - 45 °C
2.2 Solvents: Acetone ;  30 min, 43 - 45 °C; 16 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  16 h, rt
Referenz
Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action
Nishida, Haruyuki; et al, Bioorganic & Medicinal Chemistry, 2017, 25(13), 3298-3314

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  16 h, rt
Referenz
Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action
Nishida, Haruyuki; et al, Bioorganic & Medicinal Chemistry, 2017, 25(13), 3298-3314

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  45 min, 40 - 45 °C
1.2 Solvents: Acetone ;  30 min, rt; 18 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  cooled; 3 h, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referenz
Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Arikawa, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4446-4456

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  cooled; 3 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referenz
Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Arikawa, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4446-4456

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Raw materials

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:881674-06-2)Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
A960479
Reinheit:99%
Menge:25g
Preis ($):268.0